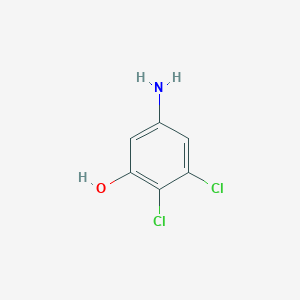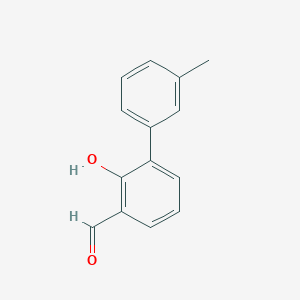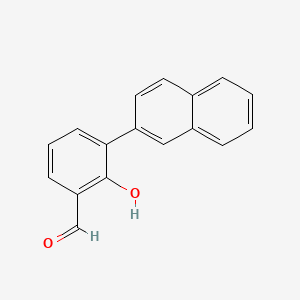
2-Formyl-6-(naphthalen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(naphthalen-2-yl)phenol, 95% (2F6NP) is an organic compound belonging to the class of phenols. It is a colorless liquid with a strong odor and is soluble in water and other organic solvents. 2F6NP is used as a reagent for a variety of laboratory experiments and is a key component in the synthesis of various compounds. It is also used as a catalyst in certain polymerization reactions.
Mécanisme D'action
2-Formyl-6-(naphthalen-2-yl)phenol, 95% acts as an acid catalyst in the synthesis of various compounds. It catalyzes the reaction of 2-formylphenol and 2-naphthol, resulting in the formation of 2-Formyl-6-(naphthalen-2-yl)phenol, 95%. The reaction is carried out at a temperature of 120-130°C for 4-6 hours.
Biochemical and Physiological Effects
2-Formyl-6-(naphthalen-2-yl)phenol, 95% has been found to be non-toxic and non-irritating when used in laboratory experiments. It has been found to have no adverse effects on the body when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is an effective reagent for a variety of laboratory experiments. It is readily available, relatively inexpensive, and easy to use. It is also non-toxic and non-irritating, making it safe for use in laboratory experiments. However, it has a limited shelf life and must be stored in a cool, dry place.
Orientations Futures
1. Development of new methods for the synthesis of 2-Formyl-6-(naphthalen-2-yl)phenol, 95%.
2. Investigation of the use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% as a catalyst in the synthesis of other compounds.
3. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new drugs.
4. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new polymers.
5. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new dyes and fragrances.
6. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new nanomaterials.
7. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% as a reagent in other organic reactions.
8. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new catalysts.
9. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new fuel sources.
10. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new materials for energy storage.
Méthodes De Synthèse
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of 2-formylphenol and 2-naphthol in the presence of a base and an acid catalyst. The reaction is carried out at a temperature of 120-130°C for 4-6 hours. The product is purified by distillation to obtain the desired purity.
Applications De Recherche Scientifique
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in various organic reactions, such as the synthesis of polymers, the preparation of nitro compounds, and the preparation of amides. It is also used as a catalyst in the synthesis of polymers and in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-hydroxy-3-naphthalen-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-15-6-3-7-16(17(15)19)14-9-8-12-4-1-2-5-13(12)10-14/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRMMLARRIKWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626368 |
Source


|
| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-12-0 |
Source


|
| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



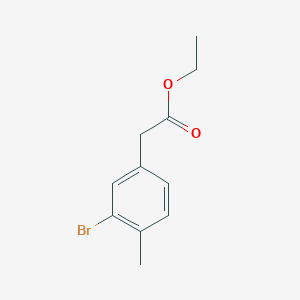

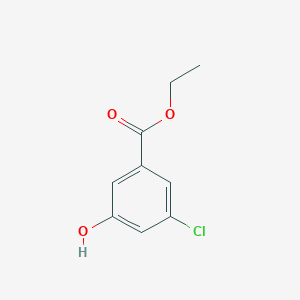

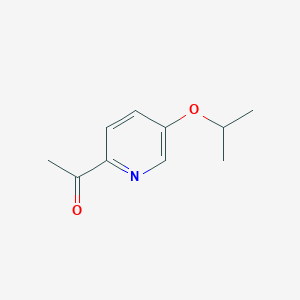
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
